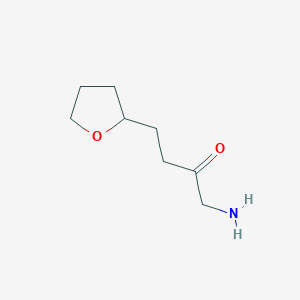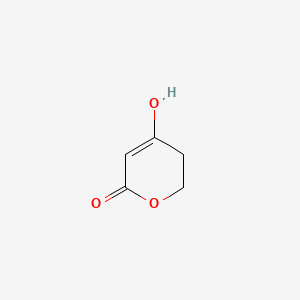![molecular formula C21H17F6NO4 B12103308 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is a non-natural amino acid derivative of leucine. It features a hexafluorinated isobutyl side chain and is protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in the synthesis of enantiomerically pure trifluorinated amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is synthesized through a multi-step processThis is followed by the protection of the N-terminus with the Fmoc group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The hexafluorinated isobutyl side chain can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the Fmoc-protected N-terminus.
Common Reagents and Conditions
Common reagents used in the reactions of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine .
Scientific Research Applications
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of enantiomerically pure trifluorinated amino acids, which are valuable in the study of protein structure and function.
Biology: Employed in the development of novel biomolecules with enhanced stability and bioactivity.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine involves its incorporation into peptides and proteins. The hexafluorinated isobutyl side chain can enhance the stability and bioactivity of the resulting biomolecules. The Fmoc group protects the N-terminus during synthesis, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-5,5,5-Trifluoro-L-leucine: A similar compound with a trifluorinated isobutyl side chain.
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-valine: A derivative of valine with a hexafluorinated isobutyl side chain.
Uniqueness
N-Fmoc-5,5,5,5’,5’,5’-Hexafluoro-L-leucine is unique due to its hexafluorinated isobutyl side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated biomolecules and specialty chemicals .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F6NO4/c22-20(23,24)17(21(25,26)27)9-16(18(29)30)28-19(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPUFIKXAKCIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)

![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)

![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
